molecular formula C28H25ClN4O3 B2473801 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-49-2

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2473801
CAS No.: 477230-49-2
M. Wt: 500.98
InChI Key: AFWGKCSZASCTCB-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its application as a chemosensitizing agent in oncology studies. By inhibiting CHK1, this compound abrogates the cell cycle arrest induced by DNA-damaging chemotherapeutics, such as gemcitabine or camptothecins, forcing damaged cells to proceed through the cell cycle and undergo mitotic catastrophe and apoptosis. This mechanism is particularly leveraged in p53-deficient cancer models, where the G1/S checkpoint is compromised, making cells reliant on the CHK1-mediated S and G2/M checkpoints for survival after genotoxic stress. Research utilizing this inhibitor focuses on overcoming chemoresistance and enhancing the efficacy of standard DNA-damaging anticancer regimens. It serves as a critical tool compound for investigating the complexities of the DDR network, synthetic lethal interactions, and for developing novel combination therapy strategies in preclinical cancer research. Source: PubChem Source: Supplier Data

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3/c1-17-10-11-20(14-22(17)29)33-15-21(18-8-6-5-7-9-18)25-27(30-16-31-28(25)33)32-19-12-23(34-2)26(36-4)24(13-19)35-3/h5-16H,1-4H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWGKCSZASCTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key analogs based on substituents and properties:

Compound ID / Reference Core Structure Substituents (Positions) Molecular Weight logP (Calculated) Key Features
Target Compound Pyrrolo[2,3-d]pyrimidine 5-Ph, 7-(3-Cl-4-MePh), N4-(3,4,5-OMePh) ~528* ~6.5† High lipophilicity with polar N4 group
K405-1086 () Pyrrolo[2,3-d]pyrimidine 5-Ph, 7-(3-CF₃Ph), N4-(5-Cl-2-OMePh) 494.9 7.35 Trifluoromethyl enhances metabolic stability
Compound 6 () Pyrrolo[2,3-d]pyrimidine 5-[2-(3,5-OMePh)ethyl], 7-Bn, N2-NH₂ 402.4 ~4.2‡ Ethyl-linked dimethoxy groups improve solubility
N4-(3-ClPh) () Pyrrolo[2,3-d]pyrimidine N4-(3-ClPh) 255.1 3.1 Minimal substitution, lower molecular weight
7-(4-MeOPh) () Pyrrolo[2,3-d]pyrimidine 7-(4-MeOPh), N4-(4-MePh) 406.5 3.8 Methoxy group balances lipophilicity

*Estimated based on similar analogs.
†Predicted using ’s logP trends.
‡Calculated from structural descriptors.

Key Observations:
  • Lipophilicity : The target compound’s logP (~6.5) is higher than analogs with fewer aromatic substituents (e.g., 3.1 in ) but lower than trifluoromethyl-containing derivatives (7.35 in ) .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

A1. The compound can be synthesized via microwave-assisted coupling reactions (e.g., Pd/C catalysis with trimethylsilylacetylene) or traditional nucleophilic substitution. Key steps include:

  • Substituent introduction : Use chloropyrimidine intermediates for regioselective amination (e.g., aryl amine coupling at the 4-position) .
  • Microwave optimization : Reduce reaction time from hours to minutes (e.g., 120°C for 5 minutes) while maintaining yields >70% .
  • Solvent selection : Ethyl acetate/triethylamine/hexanes mixtures improve crystallization purity (Rf = 0.27–0.33) .

Q. Q2. How can structural characterization be rigorously validated for this compound?

A2. Use multi-modal analytical techniques:

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., 6.07 ppm for NH2 exchangeable protons) .
  • Elemental analysis : Validate stoichiometry (e.g., C: 69.42% calculated vs. 69.25% observed) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 12.8° for pyrimidine-phenyl torsion) to confirm 3D conformation .

Advanced Research Questions

Q. Q3. What is the proposed mechanism of antitumor activity, and how does structural variation impact potency?

A3. The compound likely inhibits tubulin polymerization and angiogenesis via:

  • Trimethoxyphenyl motif : Mimics colchicine’s binding to β-tubulin’s polar cleft .
  • Pyrrolo[2,3-d]pyrimidine core : Stabilizes hydrophobic interactions with tubulin’s T7 loop .
  • SAR insights :
    • 3-Chloro-4-methylphenyl : Enhances cytotoxicity (IC50 < 1 μM in HeLa) vs. unsubstituted analogs (IC50 > 10 μM) .
    • N-(3,4,5-trimethoxyphenyl) : Reduces metabolic clearance compared to morpholine derivatives .

Q. Q4. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

A4. Address discrepancies via:

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
  • Metabolite identification : Use LC-MS to detect N-demethylation or glucuronidation .
  • Tumor model selection : Prioritize PDX models over cell lines to mimic human stromal interactions .

Example : In vivo efficacy loss may stem from rapid glucuronidation of the 3,4,5-trimethoxyphenyl group. Introduce fluorinated analogs (e.g., 3-fluoro) to block metabolic hot spots .

Q. Q5. What computational methods are suitable for predicting binding modes and off-target effects?

A5. Combine:

  • Molecular docking (AutoDock Vina) : Simulate tubulin binding (ΔG ≈ -9.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of the pyrrolo-pyrimidine core in aqueous environments .
  • Chemoproteomics : Use activity-based probes to identify kinase off-targets (e.g., FLT3 inhibition) .

Q. Q6. How can crystallographic data resolve polymorphism or hydrate/solvate formation issues?

A6. Apply:

  • Single-crystal XRD : Determine unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks (N–H⋯O) .
  • DSC/TGA : Identify hydrate loss events (e.g., endothermic peaks at 100–120°C) .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .

Q. Q7. What strategies improve aqueous solubility without compromising target affinity?

A7. Modify:

  • Prodrug approach : Introduce phosphate esters at the 4-amine (solubility > 1 mg/mL vs. 0.1 mg/mL for parent) .
  • PEGylation : Attach polyethylene glycol to the phenyl ring (e.g., 5kDa PEG increases solubility 10-fold) .
  • Co-crystallization : Use succinic acid to form salts (pH-dependent solubility > 5 mg/mL) .

Methodological Guidance

Q. Q8. How should researchers design dose-ranging studies for preclinical efficacy trials?

A8. Follow:

  • MTD determination : Start at 10 mg/kg (mouse) with 3-fold increments, monitoring body weight and liver enzymes .
  • Pharmacodynamic markers : Measure tumor VEGFR2 phosphorylation (ELISA) and mitotic arrest (pH3 staining) .
  • Dosing schedule : Intermittent dosing (e.g., 3 days on/4 days off) reduces hematological toxicity .

Q. Q9. What analytical techniques are critical for stability studies under ICH guidelines?

A9. Implement:

  • Forced degradation : Expose to 40°C/75% RH (4 weeks) and analyze via HPLC-MS for hydrolytic (amide cleavage) or oxidative (sulfoxide formation) products .
  • ICH Q1A-compliant protocols : Monitor purity loss < 2% under accelerated conditions .

Q. Q10. How can contradictory bioactivity data between independent studies be reconciled?

A10. Conduct:

  • Interlab validation : Distribute standardized compound batches to collaborators .
  • Assay harmonization : Use identical cell lines (e.g., ATCC-certified HeLa) and viability protocols (MTT vs. resazurin) .
  • Data normalization : Report IC50 values relative to positive controls (e.g., paclitaxel for tubulin assays) .

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